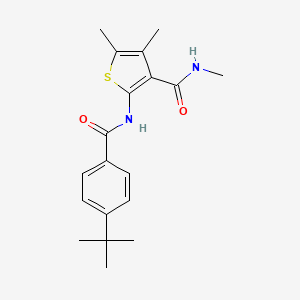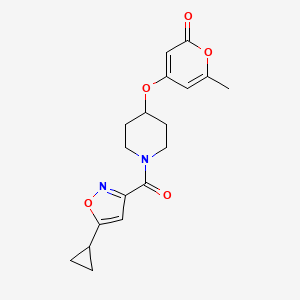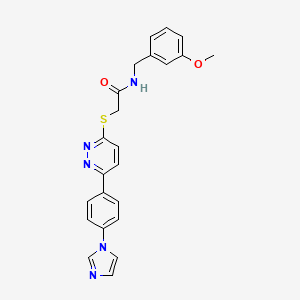![molecular formula C19H19FN2OS2 B2492429 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide CAS No. 899988-78-4](/img/structure/B2492429.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is a synthetic organic compound that belongs to the class of benzothiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and fluorophenyl compounds. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the cyano group via nucleophilic substitution or other suitable methods.
Thioether Formation: Coupling of the fluorophenyl group with the benzothiophene core through thioether linkage.
Amidation: Formation of the butanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction of the nitrile group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular processes such as apoptosis, cell proliferation, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS2/c20-13-7-9-14(10-8-13)24-11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)25-19/h7-10H,1-6,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQEZWBLOKJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2492352.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2492356.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)

